Structural Characterization and Analytical Profiling of 6,6-Dimethyl-3-azabicyclo[3.1.0]hex-2-ene
Structural Characterization and Analytical Profiling of 6,6-Dimethyl-3-azabicyclo[3.1.0]hex-2-ene
Executive Summary
6,6-Dimethyl-3-azabicyclo[3.1.0]hex-2-ene (CAS: 943516-56-1) is a highly strained, bicyclic chiral imine. Specifically, its (1R,5S) enantiomer serves as a pivotal structural building block in the asymmetric synthesis of blockbuster antiviral therapeutics, including the HCV protease inhibitor Boceprevir and the SARS-CoV-2 Mpro inhibitor Nirmatrelvir[1],[2].
This whitepaper provides an authoritative guide on the structural elucidation, analytical characterization, and synthesis workflows for this critical intermediate. By detailing the causality behind specific spectroscopic signatures and experimental protocols, this guide equips researchers with a self-validating framework to ensure high-fidelity synthesis and characterization.
Chemical Significance and Upstream Synthesis
The molecular architecture of 6,6-dimethyl-3-azabicyclo[3.1.0]hex-2-ene features a rigid cyclopropane ring fused to a dihydropyrrole (pyrroline) system[3]. The intrinsic ring strain and the highly reactive imine (C=N) bond make it an ideal electrophile for downstream functionalization. For instance, stereoselective cyanation (Strecker-type reaction) of this imine yields the chiral amino acid derivatives required for Boceprevir[2].
The Biocatalytic Desymmetrization Strategy
Classical chemical resolution of racemic bicyclic amines inherently wastes 50% of the starting material[1]. To achieve a highly efficient, green-chemistry synthesis, modern workflows employ the enzymatic desymmetrization of the achiral precursor, 6,6-dimethyl-3-azabicyclo[3.1.0]hexane.
Using a Monoamine Oxidase (MAO) enzyme under an oxygen atmosphere, the secondary amine is selectively oxidized to the chiral imine[1]. The enzyme specifically targets one enantiotopic C-N bond, bypassing the need for chiral resolution and yielding the (1R,5S) enantiomer with >95% enantiomeric excess (ee).
Biocatalytic synthesis of the chiral imine intermediate and downstream API application.
Structural Characterization Logic
To ensure the integrity of the chiral imine before committing it to expensive downstream API synthesis, rigorous structural characterization is mandatory. The analytical suite must orthogonally validate the molecular weight, the formation of the imine double bond, and the preservation of the strained cyclopropane ring.
Orthogonal analytical validation strategy for confirming the chiral imine structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for confirming the bicyclic framework[4].
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The Imine Proton: The most diagnostic signal in the ¹H NMR spectrum is the imine proton (C2-H). Because it is directly attached to the sp² hybridized carbon of the C=N double bond, it experiences severe magnetic deshielding, shifting far downfield to 7.39–7.35 ppm [4].
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Diastereotopic Protons: The CH₂ group adjacent to the nitrogen (C4) is locked in a rigid bicyclic geometry. Consequently, these two protons are diastereotopic (magnetically inequivalent) and appear as two distinct multiplets at 3.92–3.81 ppm and 3.62–3.52 ppm [4].
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Gem-Dimethyl Causality: The cyclopropane ring is rigidly fused to the pyrroline ring, forcing one methyl group into an endo position (tucked toward the pyrroline fold) and the other into an exo position. This spatial difference exposes them to different shielding environments, resulting in two distinct singlets at 1.10 ppm and 0.76 ppm [4].
Mass Spectrometry and FT-IR
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LC-MS (ESI+): Electrospray ionization readily protonates the basic imine nitrogen. The exact mass of the neutral compound (C₇H₁₁N) is 109.09 g/mol ; thus, the [M+H]⁺ pseudo-molecular ion is robustly observed at m/z 110.1 [3].
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FT-IR Spectroscopy: The transformation from the amine precursor to the imine is validated by a sharp absorption band at 1620–1640 cm⁻¹ , corresponding to the C=N stretch. Additionally, C-H stretching bands above 3000 cm⁻¹ confirm the intact cyclopropane ring.
Quantitative Data Summaries
Table 1: ¹H NMR Signal Assignments for (1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hex-2-ene (300 MHz, CDCl₃)[4]
| Position | Chemical Shift (ppm) | Multiplicity | Integration | Structural Assignment / Causality |
| C2-H | 7.39 – 7.35 | Multiplet (m) | 1H | Imine proton (highly deshielded by C=N bond) |
| C4-H (α) | 3.92 – 3.81 | Multiplet (m) | 1H | Diastereotopic proton adjacent to N |
| C4-H' (β) | 3.62 – 3.52 | Multiplet (m) | 1H | Diastereotopic proton adjacent to N |
| C1-H / C5-H | 2.18 – 1.99 | Multiplet (m) | 1H | Cyclopropane methine at ring fusion |
| C5-H / C1-H | 1.72 – 1.63 | Multiplet (m) | 1H | Cyclopropane methine at ring fusion |
| C6-CH₃ (exo) | 1.10 | Singlet (s) | 3H | Gem-dimethyl (projecting away from pyrroline) |
| C6-CH₃ (endo) | 0.76 | Singlet (s) | 3H | Gem-dimethyl (shielded by pyrroline fold) |
Table 2: Key Analytical Metrics
| Analytical Technique | Target Metric | Expected Result / Validation Logic |
| LC-MS (ESI+) | [M+H]⁺ Ion | m/z 110.1 (Validates exact mass of 109.09 g/mol ) |
| FT-IR | C=N Stretch | ~1620–1640 cm⁻¹ (Validates successful amine oxidation) |
| FT-IR | C-H Stretch | >3000 cm⁻¹ (Validates intact strained cyclopropane system) |
| TLC | R_f Value | Complete consumption of amine starting material[3] |
Experimental Protocols
Protocol A: Biocatalytic Synthesis and Isolation[1],[4]
Objective: Synthesize (1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hex-2-ene via MAO-catalyzed desymmetrization with a self-validating extraction step.
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Buffer Preparation: Prepare 25 mL of 100 mM potassium phosphate buffer. Adjust the pH to 7.5 using concentrated H₃PO₄. Causality: pH 7.5 ensures the MAO enzyme is at its optimal physiological conformation for catalysis.
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Substrate Addition: Add 330 μL of achiral 6,6-dimethyl-3-azabicyclo[3.1.0]hexane to the buffer to achieve a homogeneous solution.
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Enzyme Loading: Introduce the Monoamine Oxidase (MAO) enzyme (e.g., 60 μL of SEQ ID NO:6 variant) to the reaction mixture.
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Oxidation: Stir the reaction vigorously under a static blanket of air for 24 hours at 20–25 °C. Causality: Oxygen acts as the terminal electron acceptor to regenerate the oxidized state of the enzyme's FAD cofactor.
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Reaction Monitoring (Self-Validation): Monitor the reaction via TLC (petroleum ether:ethyl acetate = 1:1). Proceed only when the amine precursor spot is completely consumed.
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Extraction: Filter the reaction mixture through a pad of diatomaceous earth to remove protein aggregates. Extract the aqueous filtrate three times with methyl tert-butyl ether (MTBE). Causality: The basic imine is relatively non-polar and partitions efficiently into MTBE, while salts and denatured proteins remain in the aqueous phase.
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Purification: Combine the MTBE organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The product can be further purified by vacuum distillation to yield the pure imine (~85-86% yield).
Protocol B: NMR Sample Preparation and Acquisition
Objective: Acquire high-resolution ¹H NMR spectra for structural validation.
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Sample Dissolution: Dissolve 15-20 mg of the isolated imine in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
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Transfer: Transfer the solution to a standard 5 mm NMR tube, ensuring no particulates are suspended (filter through glass wool if necessary to prevent magnetic field inhomogeneities).
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Acquisition: Load the sample into a 300 MHz or 400 MHz NMR spectrometer. Acquire the ¹H spectrum using a standard single-pulse sequence, 16 scans, and a relaxation delay (D1) of 2 seconds.
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Processing: Apply a Fourier transform, phase the spectrum, baseline correct, and calibrate the TMS peak to exactly 0.00 ppm.
References
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[1] Title: US8574876B2 - Biocatalytic processes for the preparation of stereomerically pure fused bicyclic proline compounds Source: Google Patents URL:
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[2] Title: WO 2014/061034 A1 - Process for preparation of boceprevir and intermediates thereof Source: Googleapis.com URL:
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[3] Title: 943516-56-1 | 6,6-Dimethyl-3-azabicyclo[3.1.0]hex-2-ene Source: Ambeed.com URL:
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[4] Title: WO2023185184A1 - 一种单胺氧化酶及其应用 (A monoamine oxidase and its application) Source: Google Patents URL:
Sources
- 1. US8574876B2 - Biocatalytic processes for the preparation of stereomerically pure fused bicyclic proline compounds - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 943516-56-1 | 6,6-Dimethyl-3-azabicyclo[3.1.0]hex-2-ene | Ambeed.com [ambeed.com]
- 4. WO2023185184A1 - ä¸ç§åèºæ°§åé ¶åå ¶åºç¨ - Google Patents [patents.google.com]
